7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chloro-but-enyl group, a methyl group, and a pentylsulfanyl group attached to a dihydro-purine core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.
Introduction of the Chloro-but-enyl Group: This step involves the alkylation of the purine core with a suitable chloro-but-enyl halide under basic conditions.
Pentylsulfanyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the chloro-but-enyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-but-enyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Butyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
The uniqueness of 7-(3-Chloro-but-2-enyl)-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentylsulfanyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
Molecular Formula |
C15H21ClN4O2S |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H21ClN4O2S/c1-4-5-6-9-23-15-17-12-11(20(15)8-7-10(2)16)13(21)18-14(22)19(12)3/h7H,4-6,8-9H2,1-3H3,(H,18,21,22)/b10-7- |
InChI Key |
BQBSUBNFFSVLLC-YFHOEESVSA-N |
Isomeric SMILES |
CCCCCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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